(8E)-2-amino-6-ethyl-8-(2-methylbenzylidene)-4-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-6-ethyl-4-(2-methylphenyl)-8-[(E)-1-(2-methylphenyl)methylidene]-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridin-3-yl cyanide is a complex organic compound that belongs to the class of pyrano[3,2-c]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-ethyl-4-(2-methylphenyl)-8-[(E)-1-(2-methylphenyl)methylidene]-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridin-3-yl cyanide typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes with amines, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
2-amino-6-ethyl-4-(2-methylphenyl)-8-[(E)-1-(2-methylphenyl)methylidene]-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridin-3-yl cyanide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-(4-methoxyphenyl)-4-(4-methylphenyl)nicotinonitrile
- 2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenol
Uniqueness
2-amino-6-ethyl-4-(2-methylphenyl)-8-[(E)-1-(2-methylphenyl)methylidene]-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridin-3-yl cyanide stands out due to its unique structural features, which confer distinct chemical properties and potential applications. Its combination of a pyridine ring fused with a pyran ring, along with specific substituents, differentiates it from other similar compounds.
Properties
Molecular Formula |
C26H27N3O |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
(8E)-2-amino-6-ethyl-4-(2-methylphenyl)-8-[(2-methylphenyl)methylidene]-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C26H27N3O/c1-4-29-15-20(13-19-11-7-5-9-17(19)2)25-23(16-29)24(22(14-27)26(28)30-25)21-12-8-6-10-18(21)3/h5-13,24H,4,15-16,28H2,1-3H3/b20-13+ |
InChI Key |
YDHPNPKFHUBKQU-DEDYPNTBSA-N |
Isomeric SMILES |
CCN1C/C(=C\C2=CC=CC=C2C)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4C |
Canonical SMILES |
CCN1CC(=CC2=CC=CC=C2C)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CC=C4C |
Origin of Product |
United States |
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